molecular formula C18H32O B3182859 6,9,12-Octadecatrien-1-ol CAS No. 24149-05-1

6,9,12-Octadecatrien-1-ol

Cat. No.: B3182859
CAS No.: 24149-05-1
M. Wt: 264.4 g/mol
InChI Key: WFYSUQMCIPGKKK-YHTMAJSVSA-N
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Description

6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a long-chain fatty alcohol with the molecular formula C18H32O. It is a naturally occurring compound found in various plant sources and is known for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,9,12-Octadecatrien-1-ol can be synthesized through the reduction of gamma-linolenic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes steps like solvent extraction, distillation, and chromatographic purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,9,12-Octadecatrien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: Further reduction can yield saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Gamma-linolenic aldehyde and gamma-linolenic acid.

    Reduction: Saturated alcohols like octadecanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,9,12-Octadecatrien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9,12-Octadecatrien-1-ol involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammatory pathways. The compound can influence the production of signaling molecules like prostaglandins and leukotrienes, which play a role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    9,12,15-Octadecatrien-1-ol:

    9,12-Octadecadien-1-ol:

    Octadecanol: A saturated fatty alcohol with no double bonds.

Uniqueness

6,9,12-Octadecatrien-1-ol is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSUQMCIPGKKK-YHTMAJSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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